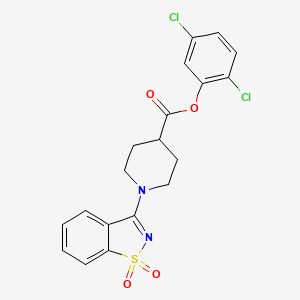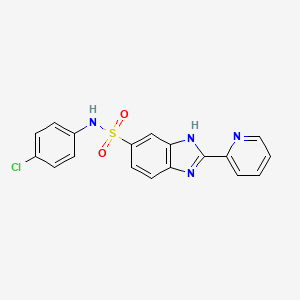![molecular formula C23H20F2N2O4S B7453731 [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B7453731.png)
[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone, also known as DSP-0337, is a novel and potent small molecule inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DSP-0337 has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
作用机制
[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone inhibits the activity of PKC by binding to its regulatory domain, which prevents its activation by diacylglycerol and other activators. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone can disrupt these processes and lead to cell death in cancer cells.
Biochemical and Physiological Effects
[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone induces cell cycle arrest and apoptosis by inhibiting PKC activity. In inflammation, [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
实验室实验的优点和局限性
One of the main advantages of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone is its potent and selective inhibition of PKC activity. This allows researchers to study the role of PKC in various cellular processes and diseases. However, one limitation of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone is its poor solubility in aqueous solutions, which can make it difficult to administer in animal models.
未来方向
There are several future directions for the research of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone. One potential application is in combination therapy with other anticancer drugs, as [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone has been shown to enhance the efficacy of chemotherapy in cancer cells. Another future direction is the development of more soluble analogs of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone, which would allow for easier administration in animal models. Additionally, the role of PKC in various diseases, including diabetes and cardiovascular disease, is an area of ongoing research, and [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone may have potential therapeutic applications in these areas as well.
合成方法
The synthesis of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone involves several steps, starting with the reaction of 2,5-difluorobenzene sulfonyl chloride with piperazine to form 4-(2,5-difluorophenyl)sulfonylpiperazine. This intermediate is then reacted with 3-phenoxybenzoyl chloride in the presence of a base to yield [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone.
科学研究应用
[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone has been extensively studied in preclinical models of cancer, inflammation, and neurodegenerative diseases. In cancer, [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone has been shown to inhibit the growth of various cancer cell lines, including pancreatic, breast, and prostate cancer cells. Inflammation is also a target of [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone, as it has been shown to reduce inflammation in a mouse model of acute lung injury. In neurodegenerative diseases, [4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
属性
IUPAC Name |
[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4S/c24-18-9-10-21(25)22(16-18)32(29,30)27-13-11-26(12-14-27)23(28)17-5-4-8-20(15-17)31-19-6-2-1-3-7-19/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYWNJBZLIOKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide](/img/structure/B7453651.png)

![N-cyclopropyl-2-[[2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7453663.png)
![3-[(2-Methoxyphenyl)methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453674.png)

![N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)

![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B7453718.png)
![N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7453725.png)
![2-[[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole](/img/structure/B7453735.png)
![[4-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-[4-(1,3-thiazol-4-ylmethoxy)phenyl]methanone](/img/structure/B7453736.png)
![2-[[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole](/img/structure/B7453738.png)
![2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B7453745.png)